2-Chloro-6-iodophenol
Overview
Description
2-Chloro-6-iodophenol is an organohalide compound with the molecular formula C₆H₄ClIO It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-iodophenol can be synthesized through electrophilic halogenation of phenol. The process involves the introduction of chlorine and iodine atoms into the phenol molecule. One common method is the reaction of 2-iodophenol with sulfuryl chloride in the presence of a base such as diisopropylamine. The reaction is typically carried out in toluene at elevated temperatures (around 70°C) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale electrophilic halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as silica gel flash chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-iodophenol undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine and iodine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-attracting groups on the aromatic ring enhance the reactivity of the compound.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and other reduced phenolic derivatives.
Scientific Research Applications
2-Chloro-6-iodophenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodophenol involves its interaction with various molecular targets through its phenolic hydroxyl group and halogen atoms. The compound can form hydrogen bonds and engage in halogen bonding, influencing its reactivity and interactions with enzymes and other biomolecules. The presence of chlorine and iodine atoms can enhance the compound’s ability to participate in electrophilic and nucleophilic reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
2-Iodophenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chlorophenol:
4-Chloro-2-iodophenol: A positional isomer with different reactivity due to the placement of halogen atoms.
Uniqueness: 2-Chloro-6-iodophenol is unique due to the specific positioning of chlorine and iodine atoms on the benzene ring, which influences its chemical reactivity and potential applications. The combination of these halogens provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
Properties
IUPAC Name |
2-chloro-6-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFHAEFUBKAIAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466970 | |
Record name | 2-Chloro-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28177-52-8 | |
Record name | 2-Chloro-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.